molecular formula C10H7BrCl2O B13868225 3-(4-Bromophenyl)-2,2-dichlorocyclobutan-1-one

3-(4-Bromophenyl)-2,2-dichlorocyclobutan-1-one

Cat. No.: B13868225
M. Wt: 293.97 g/mol
InChI Key: IQSADUJCWUMTAM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2,2-dichlorocyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones. This compound is characterized by the presence of a bromophenyl group attached to a cyclobutanone ring, which also contains two chlorine atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2,2-dichlorocyclobutan-1-one typically involves the reaction of 4-bromobenzyl chloride with dichlorocyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2,2-dichlorocyclobutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-2,2-dichlorocyclobutan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2,2-dichlorocyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-2,2-dichlorocyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts specific chemical and biological properties. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-bromophenyl)-2,2-dichlorocyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrCl2O/c11-7-3-1-6(2-4-7)8-5-9(14)10(8,12)13/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSADUJCWUMTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1=O)(Cl)Cl)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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